N-(1H-indazol-6-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide
描述
属性
IUPAC Name |
N-(1H-indazol-6-yl)-1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N9O/c1-24-14-13(22-23-24)15(18-8-17-14)25-6-10(7-25)16(26)20-11-3-2-9-5-19-21-12(9)4-11/h2-5,8,10H,6-7H2,1H3,(H,19,21)(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPMBJORKXIRHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=CC5=C(C=C4)C=NN5)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(1H-indazol-6-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews various studies focusing on its biological activity, particularly its anticancer properties, mode of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by the presence of an indazole moiety linked to a triazolopyrimidine unit and an azetidine carboxamide. These structural features are believed to contribute to its biological efficacy.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study evaluating various indazole derivatives reported that compounds with similar structures exhibited significant inhibitory effects against several cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. Among these, certain derivatives showed IC50 values as low as 5.15 µM against K562 cells, indicating promising anticancer activity while demonstrating selectivity towards normal cells (HEK-293) with higher IC50 values (33.2 µM) .
The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of apoptotic pathways. It has been observed that related indazole derivatives can inhibit members of the Bcl2 family and affect the p53/MDM2 pathway in a concentration-dependent manner . This suggests that N-(1H-indazol-6-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide may induce apoptosis in cancer cells through similar mechanisms.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the indazole and triazolopyrimidine components can significantly influence biological activity. For example, the introduction of various substituents on the indazole ring has been shown to enhance the anticancer properties of related compounds .
| Compound | IC50 (µM) | Cell Line | Selectivity |
|---|---|---|---|
| Compound 6o | 5.15 | K562 | 33.2 (HEK-293) |
| Compound 7 | Not specified | FaDu | Not specified |
Case Studies
In a comprehensive evaluation of novel indazole derivatives, one study synthesized multiple compounds and assessed their bioactivities against various cancer cell lines. The findings indicated that specific structural modifications led to enhanced potency and selectivity for cancer cells over normal cells . Another report emphasized the role of indazole derivatives as inhibitors of indoleamine 2,3-dioxygenase (IDO1), which is crucial for immune modulation in cancer therapy .
相似化合物的比较
Table 1: Structural and Functional Comparison of Analogous Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
